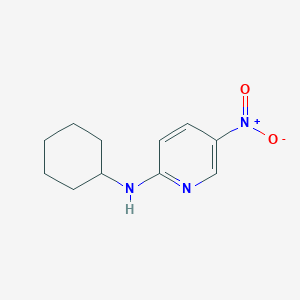

2-Cyclohexylamino-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQAAXBFKYJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294067 | |

| Record name | 2-Cyclohexylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25948-14-5 | |

| Record name | MLS002695224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclohexylamino 5 Nitropyridine and Analogues

Direct Amination Reactions

Direct amination stands as a cornerstone for the synthesis of 2-substituted pyridine (B92270) derivatives. This approach involves the direct introduction of an amino group onto the pyridine ring, a process that can be achieved through various strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies at the 2-Position of 5-Nitropyridine

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govnih.gov The presence of the nitro group in the 5-position of the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

The direct reaction of a 2-substituted-5-nitropyridine with cyclohexylamine (B46788) is a common and effective method for the synthesis of 2-Cyclohexylamino-5-nitropyridine. This reaction is typically carried out by heating the reactants in a suitable solvent.

A specific example involves the reaction of 2-chloro-5-nitropyridine (B43025) with cyclohexylamine. google.com In a typical procedure, sodium hydride is used to deprotonate cyclohexylamine in tetrahydrofuran (B95107) (THF), followed by the addition of 2-chloro-5-nitropyridine. The reaction mixture is then heated to reflux for several hours to afford the desired product. google.com The use of a strong base like sodium hydride facilitates the formation of the cyclohexylamide anion, a more potent nucleophile, thereby driving the reaction to completion.

The selectivity of this reaction is high, with the nucleophile preferentially attacking the 2-position of the 5-nitropyridine ring. This is due to the strong electron-withdrawing nature of the nitro group, which activates the positions ortho and para to it for nucleophilic attack. In the case of 2-substituted-5-nitropyridines, the 2-position is highly activated.

| Reactants | Reagents & Conditions | Product | Yield |

| 2-chloro-5-nitropyridine, Cyclohexylamine | Sodium hydride, Tetrahydrofuran, Reflux | This compound | Not specified |

Table 1: Synthesis of this compound via SNAr. google.com

The efficiency of the SNAr reaction is significantly influenced by the nature of the leaving group at the 2-position of the pyridine ring. The general reactivity order for leaving groups in SNAr reactions is often cited as F > Cl ≈ Br > I. researchgate.netnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. nih.gov

While chloropyridines are more commonly used due to their commercial availability, fluoropyridines can offer higher reactivity. acs.org However, the choice of leaving group can also depend on other factors such as the specific nucleophile and reaction conditions. stackexchange.com For instance, in some cases, the differences in reactivity between chloro, bromo, and iodo leaving groups can be minimal. researchgate.net

| Leaving Group (L) | General Reactivity in SNAr |

| F | Highest |

| NO2 | High |

| Cl | Moderate |

| Br | Moderate |

| I | Lowest |

Table 2: General order of leaving group ability in SNAr reactions. researchgate.netnih.gov

Catalytic Approaches to 2-Aminopyridine (B139424) Derivatives

While direct SNAr reactions are effective, catalytic methods for the synthesis of 2-aminopyridine derivatives are also being explored. These methods can offer milder reaction conditions and broader substrate scope. However, for the specific case of this compound, the direct SNAr approach remains the most prominently documented.

Synthesis of Key Nitropyridine Precursors and Intermediates

The availability of suitably substituted nitropyridines is crucial for the synthesis of this compound and its analogues. The nitration of pyridine and its derivatives is the primary method for introducing the essential nitro group.

Nitration of Pyridine and Substituted Pyridines

Direct nitration of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. wikipedia.org The reaction is often sluggish and requires harsh conditions. wikipedia.org

One common method for the nitration of pyridine involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. oc-praktikum.de For instance, pyridine-N-oxide can be nitrated to 4-nitropyridine-N-oxide using this method. oc-praktikum.de The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. The resulting nitro-substituted pyridine N-oxide can then be deoxygenated to yield the corresponding nitropyridine.

Alternatively, nitration can be achieved using dinitrogen pentoxide in an organic solvent. ntnu.norsc.org This method often leads to the formation of N-nitropyridinium nitrate, which can then rearrange to form 3-nitropyridine (B142982) upon treatment with a nucleophile like sodium bisulfite. ntnu.norsc.org

For the synthesis of 2-amino-5-nitropyridine (B18323), a key intermediate, 2-aminopyridine can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid in dichloroethane. chemicalbook.com This reaction proceeds with high yield and selectivity to afford the desired product.

| Starting Material | Reagents & Conditions | Product |

| Pyridine-N-oxide | Fuming HNO3, Concentrated H2SO4, 125-130°C | 4-Nitropyridine-N-oxide |

| Pyridine | Dinitrogen pentoxide, Organic solvent, then NaHSO3 | 3-Nitropyridine |

| 2-Aminopyridine | Concentrated H2SO4, Fuming HNO3, Dichloroethane, 58°C | 2-Amino-5-nitropyridine |

Table 3: Examples of Pyridine Nitration Reactions. oc-praktikum.dentnu.norsc.orgchemicalbook.com

A more recent and highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This approach utilizes oxazino pyridine intermediates to direct the nitration to the 3-position under mild conditions. acs.org

Regioselective Nitration Protocols

The nitration of 2-aminopyridine is a critical step in the synthesis of many 5-nitropyridine derivatives. The position of nitration is highly dependent on the reaction conditions. Generally, the nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid yields 2-amino-5-nitropyridine as the major product. orgsyn.org This regioselectivity is attributed to the electronic properties of the aminopyridine ring, where the amino group directs the electrophilic nitronium ion to the 5-position. sapub.org The reaction is typically carried out at controlled temperatures to minimize the formation of byproducts, such as the 3-nitro isomer. orgsyn.orggoogle.com The use of a microreactor has been shown to improve safety and yield in this potentially hazardous reaction. google.com

Alternative nitrating agents and conditions have been explored to enhance regioselectivity and yield. For instance, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) can lead to exclusive nitration at the 3-position in certain benzocycloheptapyridine systems. nih.gov Furthermore, nitration in an aqueous solution of sodium dodecylsulfate with dilute nitric acid has been reported as a mild and highly regioselective method for various aromatic compounds. rsc.org

A study on the nitration of 2- and 4-nitrotoluenes over zeolite catalysts with nitric acid and acetic anhydride demonstrated high regioselectivity, producing primarily 2,4-dinitrotoluene. researchgate.net While not directly on a pyridine system, this highlights the potential of solid acid catalysts to control the regiochemical outcome of nitration reactions.

The direct nitration of 2-cyclohexylaminopyridine would be expected to follow a similar pattern, with the nitro group predominantly entering the 5-position due to the directing effect of the secondary amino group.

One-Pot Synthesis Approaches to 2-Hydroxy-5-nitropyridine (B147068)

Another approach to 2-hydroxy-5-nitropyridine starts from 2-halogenated acrylates and nitromethane. google.com These starting materials undergo a condensation reaction, followed by cyclization to form the 2-hydroxy-5-nitropyridine ring. This method avoids the direct nitration of the pyridine ring, offering an alternative pathway with potentially different safety and waste profiles. google.com

Additionally, 2-hydroxy-5-nitropyridine can be prepared by the hydrolysis of 2-amino-5-nitropyridine in an aqueous sodium hydroxide (B78521) solution under reflux. prepchem.com This method provides a straightforward conversion of the amino group to a hydroxyl group.

Functional Group Interconversions on the Pyridine Scaffold

Once the initial pyridine ring with the desired nitro group is in place, subsequent modifications are often necessary to introduce the final substituents. These functional group interconversions are a cornerstone of synthetic pyridine chemistry.

Halogenation and Nitro Group Introduction

The introduction of a halogen, typically chlorine, at the 2-position of the pyridine ring is a common strategy to facilitate nucleophilic substitution. 2-Hydroxy-5-nitropyridine can be converted to 2-chloro-5-nitropyridine using chlorinating agents such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). chemicalbook.comdissertationtopic.net This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

The synthesis of 2-chloro-5-nitropyridine can also be achieved through a multi-step process starting from 2-aminopyridine. This involves nitration to 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination. dissertationtopic.net This route provides a reliable method for obtaining the desired chloro-substituted nitropyridine.

Conversion of Nitro to Amino Groups (e.g., Reduction Methodologies)

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active molecules. This conversion is typically achieved using various reducing agents. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) can be accomplished using reduced iron in ethanol (B145695) and hydrochloric acid. orgsyn.org Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

A novel synthesis of 2-amino-5-fluoropyridine (B1271945) involves the reduction of an intermediate nitro compound as a key step. researchgate.net The choice of reducing agent and reaction conditions is crucial to avoid the reduction of other functional groups present in the molecule.

Advanced Synthetic Transformations and Diversification

Beyond the fundamental synthetic steps, advanced methods offer powerful tools for the functionalization and diversification of the pyridine ring, enabling the synthesis of a wider range of analogues.

Vicarious and Oxidative Substitution Methods for Pyridine Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.org This reaction allows for the introduction of various substituents, including alkyl and amino groups, onto the pyridine ring at positions activated by the nitro group. acs.orgnih.gov In VNS, a nucleophile bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom. organic-chemistry.org

For example, 3-nitropyridines can be aminated at the 6-position using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. rsc.org Similarly, alkyl groups can be introduced into nitropyridines using carbanions stabilized by sulfonyl groups. acs.org The mechanism involves the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination. nih.gov These methods provide a direct way to introduce functional diversity onto the nitropyridine scaffold, which is highly valuable for creating libraries of analogues for structure-activity relationship studies.

Synthetic Methodologies for this compound and its Analogues

The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry, providing scaffolds for a diverse array of functional molecules. Among these, this compound and its analogues, such as 2-substituted-5-acylaminopyridines and 2,5-diaminopyridines, are important intermediates in the development of various compounds. This article details established synthetic routes for these classes of molecules, with a focus on the procedural aspects and reaction specifics.

A primary method for synthesizing this compound involves the nucleophilic aromatic substitution of a halo-nitropyridine. Specifically, 2-chloro-5-nitropyridine serves as a common starting material. The reaction proceeds by the displacement of the chlorine atom by cyclohexylamine. To facilitate this, a strong base such as sodium hydride is used to deprotonate the cyclohexylamine, increasing its nucleophilicity. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) and heated to reflux to ensure completion. google.com

Detailed Synthesis of 2-(Cyclohexylamino)-5-nitropyridine google.com

| Step | Reagent/Reactant | Conditions | Purpose |

|---|---|---|---|

| 1 | Sodium hydride (60% dispersion in oil) | Washed 3x with hexanes | To remove the mineral oil and isolate the reactive NaH. |

| 2 | Cyclohexylamine in Tetrahydrofuran (THF) | Stirred for 30 minutes at 22 °C | Deprotonation of cyclohexylamine to form the nucleophile. |

| 3 | 2-Chloro-5-nitropyridine | Added to the reaction mixture | The electrophilic substrate for the substitution reaction. |

2 Synthesis of 2-Substituted-5-acylaminopyridines

The synthesis of 2-substituted-5-acylaminopyridines is generally achieved through the acylation of a corresponding 2-substituted-5-aminopyridine. This transformation is a standard method for introducing an acyl group onto an amino functionality on the pyridine ring. The reaction typically involves treating the aminopyridine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. google.com Triethylamine is a commonly used base for this purpose. The choice of solvent is critical, with ethanol-free chloroform (B151607) being a suitable option to avoid side reactions with the acid chloride. google.com

This method is versatile, allowing for the introduction of a wide variety of acyl groups depending on the acid chloride used, leading to a library of 2-substituted-5-acylaminopyridines. These compounds are of interest in medicinal chemistry, for example, as potential glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. researchgate.netnih.gov

General Procedure for the Synthesis of 2-Substituted-5-acylamino-pyridines google.com

| Step | Reagent/Reactant | Molar Ratio (to aminopyridine) | Solvent | Conditions |

|---|---|---|---|---|

| 1 | 2-Substituted-5-aminopyridine | 1 | Ethanol-free Chloroform | - |

| 2 | Triethylamine | 2 | Ethanol-free Chloroform | - |

| 3 | Acid Chloride | 2 | Ethanol-free Chloroform | Shaken for 16 hours |

3 Synthetic Routes to 2,5-Diaminopyridines

2,5-Diaminopyridine is a key synthetic intermediate. One prominent route to its synthesis involves the amination of a di-substituted pyridine, such as 2,5-dibromopyridine. chemicalbook.comchemicalbook.com This can be achieved through a copper-catalyzed reaction with ammonia. The process often utilizes a copper complex, a base like cesium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in an aqueous medium. The reaction is typically performed in a sealed tube at elevated temperatures. chemicalbook.com

Another important pathway to 2,5-diaminopyridines is the reduction of a nitro group on a substituted aminopyridine. For instance, 2-amino-5-nitropyridine, which can be synthesized by the nitration of 2-aminopyridine, can be reduced to 2,5-diaminopyridine. chemicalbook.com This reduction is a common transformation in organic synthesis and can be achieved using various reducing agents.

Copper-Catalyzed Synthesis of 2,5-Diaminopyridine chemicalbook.com

| Component | Role | Example Reagent | Conditions |

|---|---|---|---|

| Substrate | Starting material | 2,5-Dibromopyridine | - |

| Catalyst | Facilitates the C-N bond formation | Copper (I) complex | 110-140 °C, 8-24 h |

| Base | Activates the nucleophile | Cesium Carbonate (Cs₂CO₃) | 110-140 °C, 8-24 h |

| Amine Source | Provides the amino group | Concentrated Ammonia (aq) | 110-140 °C, 8-24 h |

| Phase-Transfer Catalyst | Enhances reaction rate in biphasic systems | Tetrabutylammonium bromide (TBAB) | 110-140 °C, 8-24 h |

Molecular Structure and Conformation of 2 Cyclohexylamino 5 Nitropyridine

Fundamental Molecular Architecture

The pyridine (B92270) ring is an aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution introduces a degree of asymmetry and alters the electronic distribution within the ring. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and influencing the positions of the substituents.

In 2-Cyclohexylamino-5-nitropyridine, the cyclohexylamino group (-NH-C₆H₁₁) is attached at the C2 position, and the nitro group (-NO₂) is at the C5 position. The placement of the electron-donating amino group and the electron-withdrawing nitro group at these specific positions has a significant impact on the electronic properties of the pyridine ring. This substitution pattern is common in various functional materials due to the resulting push-pull electronic system.

Structural studies on the related compound, 2-amino-5-nitropyridine (B18323), provide insight into the geometry of the substituted pyridine core. X-ray diffraction analysis of 2-amino-5-nitropyridine reveals a largely planar pyridine ring. chemicalbook.comepa.gov It is expected that the pyridine ring in this compound would also adopt a planar conformation.

The nitro group at the C5 position is known to be a strong electron-withdrawing group. In related nitropyridine structures, the nitro group is often found to be nearly coplanar with the pyridine ring, allowing for maximal resonance stabilization. chemicalbook.com This coplanarity, however, can be influenced by intermolecular interactions in the solid state.

The relative orientation of the cyclohexylamino and nitro groups is crucial for the molecule's conformational preferences and potential for intramolecular interactions.

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises primarily from the rotation around the C2-N (amino) and N-C (cyclohexyl) single bonds. The interplay of steric hindrance and potential intramolecular hydrogen bonding governs the energetic landscape and the preferred conformations of the molecule.

The rotation around the C2-N bond is subject to a rotational barrier, the magnitude of which is influenced by the electronic effects of the substituents on the pyridine ring and the steric bulk of the groups attached to the nitrogen. In substituted aminopyridines, the barrier to rotation around the C-N bond can be significant enough to be studied by dynamic NMR spectroscopy. nih.gov For this compound, the bulky cyclohexyl group would likely lead to a notable rotational barrier.

The preferred conformation will seek to minimize steric clashes between the cyclohexyl group and the pyridine ring. Computational studies on related N-substituted anilines have shown that the rotational barriers are influenced by the electronic nature of the substituents. nih.gov The electron-withdrawing nitro group at the 5-position can influence the electronic character of the C2-N bond and thus affect the rotational barrier.

The conformation of the cyclohexyl ring itself, being in a chair form, presents two possible orientations for the N-C bond: axial and equatorial. The equatorial position is generally more stable as it minimizes steric interactions with the rest of the molecule.

| Compound | Bond Type | Rotational Barrier (kcal/mol) | Method |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Amide | 16.4 | Dynamic NMR |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Enamine | 18.6 | Dynamic NMR |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide | 12.4 | 13C NMR |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Enamine | 11.7 | 13C NMR |

Data adapted from a study on rotational barriers in structurally similar compounds. nih.gov This table illustrates the magnitude of rotational barriers that can be expected for C-N bonds in similar electronic environments.

The presence of the N-H proton in the cyclohexylamino group and the oxygen atoms of the nitro group allows for the possibility of an intramolecular hydrogen bond. This type of interaction, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can significantly influence the molecule's conformation by locking it into a specific arrangement. chemicalbook.com

In the case of this compound, an intramolecular hydrogen bond could form between the amino proton (N-H) and one of the oxygen atoms of the nitro group (O-N-O). For this to occur, the molecule would need to adopt a conformation where these groups are in close proximity. This would likely involve a specific orientation of the cyclohexylamino group relative to the pyridine ring.

Studies on related 2-N-phenylamino-nitropyridine derivatives have shown evidence of weak intramolecular N-H···O hydrogen bonds, which stabilize a planar conformation of the molecule. chemicalbook.com The formation of such a bond in this compound would create a pseudo-six-membered ring, enhancing the planarity of the aminonitropyridine fragment. The strength of this hydrogen bond would depend on the N-H···O distance and the N-H-O angle.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound |

| N-H···O | ~0.86 | ~2.1-2.4 | ~2.8-3.1 | ~130-160 | 2-amino-5-nitropyridine derivatives |

This table provides representative ranges for hydrogen bond parameters observed in crystal structures of related aminonitropyridine compounds, illustrating the typical geometries that could be expected for an intramolecular hydrogen bond in this compound.

Solid-State Structural Characterization

In the absence of direct data, insights can be drawn from the crystal structure of 2-amino-5-nitropyridine. chemicalbook.comepa.gov In its anhydrous form, 2-amino-5-nitropyridine molecules are linked by N-H···N and N-H···O hydrogen bonds, forming a stable, packed structure. It is plausible that in the solid state, this compound would also exhibit a network of intermolecular hydrogen bonds involving the amino proton and the nitro group, in addition to van der Waals interactions from the bulky cyclohexyl groups. The presence of the cyclohexyl group would significantly influence the crystal packing, likely leading to a less dense structure compared to its amino analogue.

X-ray Crystallography of this compound and Related Compounds

Experimental crystallographic data for this compound is not currently available.

Electronic Structure and Theoretical Reactivity of 2 Cyclohexylamino 5 Nitropyridine

Electronic Structure Descriptors

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 2-Cyclohexylamino-5-nitropyridine, key insights can be gained through the analysis of its frontier molecular orbitals, charge distribution, and molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For analogous compounds such as 2-amino-3-methyl-5-nitropyridine (B21948), computational studies using Density Functional Theory (DFT) have been performed. These studies reveal the distribution and energies of the HOMO and LUMO. In these systems, the HOMO is typically localized over the aminopyridine moiety, indicating this is the region from which an electron is most easily removed. Conversely, the LUMO is predominantly centered on the nitropyridine ring, highlighting its electron-accepting nature.

Table 1: Frontier Molecular Orbital Energies for an Analogous Substituted Nitropyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: The data in this table is representative of a substituted nitropyridine analogue and is used to infer the properties of this compound.

The presence of the electron-donating cyclohexylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This combined effect likely results in a relatively small HOMO-LUMO gap for this compound, suggesting a molecule with notable chemical reactivity.

Charge Distribution and Atomic Charges (e.g., VDD Analysis)

The distribution of electron density within a molecule can be quantified through atomic charge analysis methods like the Voronoi Deformation Density (VDD) method. VDD analysis calculates the charge that flows to or from a particular atom upon bond formation. This provides a more chemically intuitive picture of the charge distribution compared to other methods.

In substituted nitropyridines, the nitro group significantly influences the charge distribution. The oxygen atoms of the nitro group are highly electronegative and draw electron density towards them, resulting in a negative charge. The nitrogen atom of the nitro group, and the carbon atom to which it is attached, consequently bear a positive charge. The nitrogen atom of the pyridine (B92270) ring also typically exhibits a negative charge due to its electronegativity. The amino group, being electron-donating, will have a less negative or even slightly positive charge on the nitrogen, with the attached hydrogen atoms being positive.

Table 2: Representative VDD Atomic Charges for a Substituted Nitropyridine Analogue

| Atom | VDD Charge (e) |

| O (nitro) | -0.35 |

| N (nitro) | +0.45 |

| C (attached to NO2) | +0.10 |

| N (pyridine) | -0.20 |

| N (amino) | -0.15 |

Note: The data in this table is for a representative substituted nitropyridine and serves as an approximation for this compound.

For this compound, we can predict a similar pattern of charge distribution, with the cyclohexyl group influencing the charge on the exocyclic amino nitrogen.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In studies of similar nitropyridine derivatives, the MEP surface clearly shows the most negative potential located around the oxygen atoms of the nitro group. This is the primary site for electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms of the amino group and the cyclohexyl moiety, as well as on the pyridine ring, particularly near the nitro group. These areas are the likely targets for nucleophiles.

Theoretical Predictions of Chemical Reactivity

The electronic structure descriptors discussed above provide a foundation for predicting the chemical reactivity of this compound.

Identification of Electrophilic and Nucleophilic Sites

Based on the FMO, charge distribution, and MEP analyses of analogous compounds, we can identify the likely reactive sites in this compound:

Nucleophilic Sites: The regions with the highest electron density are the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are prone to interaction with electrophiles. The exocyclic amino nitrogen, while part of an electron-donating group, can also act as a nucleophilic center.

Electrophilic Sites: The areas with the lowest electron density are potential sites for nucleophilic attack. In this compound, these are expected to be the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro group (C3 and C5), and the hydrogen atoms of the cyclohexylamino group.

Understanding Reaction Selectivity Based on Electronic Properties

The electronic properties of this compound can also help in understanding the selectivity of its reactions. The significant charge separation, as indicated by the predicted VDD charges and MEP map, suggests that the molecule is highly polar. This polarity will govern its interactions with other polar molecules and reagents.

The distribution of the HOMO and LUMO provides further insight into reaction selectivity. Reactions involving electron donation will likely occur from the cyclohexylamino-pyridine part of the molecule, where the HOMO is concentrated. In contrast, reactions involving electron acceptance will be directed towards the nitro-substituted part of the pyridine ring, where the LUMO is localized. This clear separation of the frontier orbitals suggests that the molecule can participate in a variety of chemical transformations with a high degree of regioselectivity. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly deactivating nitro group (positions 2 and 4, and 6) would be activated, but the presence of the amino group at position 2 would direct substitution to other positions.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool to unravel the complex reaction mechanisms at a molecular level. For this compound, these theoretical studies provide a framework for understanding its reactivity in various chemical transformations.

Elucidation of SNAr Pathways in Amination Reactions

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the pyridine ring of this compound towards nucleophilic aromatic substitution (SNAr). Computational studies on analogous dinitropyridine derivatives have demonstrated that such electron-withdrawing substituents enhance the electrophilic character of the aromatic ring, thereby facilitating nucleophilic attack. In the context of amination reactions involving this compound, quantum mechanical evaluations, particularly those using Density Functional Theory (DFT), would be instrumental in modeling the reaction pathways. These calculations can identify the transition states and determine the activation energies associated with the nucleophilic attack of an amine. It is well-understood that nitro groups stabilize the transition state in SNAr reactions, effectively lowering the energy barrier for the incoming nucleophile.

A hypothetical reaction coordinate for the amination of a related nitropyridine is depicted below, illustrating the formation of the Meisenheimer complex as a key intermediate.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Substituted-5-nitropyridine + Aminating Agent | 0 |

| Transition State 1 | Formation of the Meisenheimer complex | Calculated Value |

| Meisenheimer Complex | Stabilized anionic intermediate | Calculated Value |

| Transition State 2 | Departure of the leaving group | Calculated Value |

| Products | Aminated nitropyridine + Leaving Group | Calculated Value |

This table represents a generalized pathway for SNAr reactions on nitropyridines. Specific values for this compound would require dedicated computational studies.

Computational Studies on Nitro Group Transformations (e.g., Reduction)

The nitro group of this compound is a key functional group that can undergo various transformations, with reduction to an amino group being a prominent example. Computational studies are crucial for understanding the mechanism of this reduction. The process is known to be multistep, often proceeding through nitroso and hydroxylamino intermediates. The rate of reduction of the nitroso intermediate to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group itself, making the nitroso intermediate difficult to detect experimentally.

Theoretical calculations can model the stepwise reduction process, providing insights into the energetics of each step. The introduction of an electron-donating amino group, resulting from the reduction, can influence the subsequent reduction of other nitro groups if present, a factor that can be quantified through computational analysis. Studies on related nitroaromatic compounds have shown that electron-donor substituents generally decrease the rate of reduction.

Activation Strain Model for Reaction Barrier Analysis

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful computational tool for analyzing reaction barriers. This model deconstructs the potential energy surface along a reaction coordinate into two components: the strain energy (ΔEstrain) and the interaction energy (ΔEint). The strain energy represents the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a given point along the reaction coordinate. The interaction energy is the actual interaction between these deformed reactants.

The equation for the Activation Strain Model is: ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)

where ζ is the reaction coordinate.

By applying the ASM to the reactions of this compound, one can gain a deeper understanding of the factors controlling the activation barriers. For instance, in an SNAr reaction, the ASM can quantify the energetic cost of distorting the pyridine ring and the incoming nucleophile, and how this is compensated by the stabilizing interaction between them. This analysis can reveal whether the reaction barrier is primarily controlled by the rigidity of the reactants (strain) or the strength of their interaction. This methodology has been successfully applied to understand various reactions, from inorganic and organic chemistry to biochemistry.

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Dynamics Studies via Variable Temperature NMR

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic conformational processes in molecules like 2-Cyclohexylamino-5-nitropyridine. For this compound, two primary dynamic processes are of interest: the chair-to-chair interconversion of the cyclohexyl ring and the restricted rotation around the C2-N bond (the bond connecting the pyridine (B92270) ring to the amino group).

At room temperature, these conformational changes are typically fast on the NMR timescale, resulting in averaged signals for the cyclohexyl protons and carbons. However, as the temperature is lowered, the rate of these processes decreases. If the temperature is lowered sufficiently to the point where the interconversion rate becomes slow on the NMR timescale, separate signals for the axial and equatorial protons of the cyclohexyl ring would be observable. The temperature at which the individual signals begin to broaden and merge into a single averaged peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change.

Furthermore, rotation around the C-N bond can be sterically hindered. Studies on structurally related compounds, such as 2-alkylnitrosoamino-4-nitropyridines, have shown that slow rotation around the N-CH2 sigma bond can occur on the NMR timescale, allowing for the detection of multiple conformers. researchgate.net In this compound, the partial double bond character of the C2-N bond, induced by resonance with the electron-withdrawing nitro group, combined with the steric bulk of the cyclohexyl group, could lead to a significant rotational barrier. VT-NMR experiments would be crucial to quantify this barrier and understand the conformational preferences of the molecule in solution.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides initial information, advanced 2D NMR techniques are indispensable for the unambiguous structural confirmation of this compound, ensuring correct assignment of all proton and carbon signals, especially in the complex cyclohexyl region. bldpharm.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. rsc.orgchem960.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and throughout the cyclohexyl ring, confirming their connectivity. A cross-peak between the N-H proton and the adjacent C1'-H of the cyclohexyl ring would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlation). rsc.orgchem960.com It is essential for assigning the carbon signals of the cyclohexyl ring and distinguishing between the pyridine C-H carbons (C3, C4, C6).

Table 1: Expected 2D NMR Correlations for Structural Confirmation of this compound

| Proton (¹H) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |

| H-3 | H-4 | C2, C4, C5 |

| H-4 | H-3, H-6 | C2, C3, C5, C6 |

| H-6 | H-4 | C2, C4, C5 |

| NH | H-1' | C2, C1' |

| H-1' (Cyclohexyl) | NH, H-2', H-6' | C2, C2', C6' |

| H-2'/H-6' (Cyclohexyl) | H-1', H-3', H-5' | C1', C3', C4', C5' |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is dominated by the electronic transitions within the nitropyridine chromophore. The molecule possesses a strong electron-donating group (the cyclohexylamino group) and a strong electron-withdrawing group (the nitro group) on the same pyridine ring system, creating a "push-pull" electronic structure.

This arrangement typically gives rise to an intense, low-energy absorption band in the UV-visible region, which is attributed to an intramolecular charge transfer (ICT) transition. In this transition, electron density moves from the amino group (donor) to the nitro group (acceptor) upon photoexcitation. In addition to the ICT band, higher energy π→π* transitions associated with the pyridine ring itself are also expected at shorter wavelengths. The n→π* transition of the nitro group may also be present, although it is often weak and can be obscured by the more intense π→π* or ICT bands. While specific experimental data for this exact compound is not widely published, related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) have been studied, and their UV-Visible spectra are analyzed to understand electronic properties. nih.gov

Photophysical Properties of this compound and its Derivatives

Compounds with intramolecular charge transfer character, such as this compound, are often fluorescent. researchgate.net Upon absorption of light and promotion to the excited state, the molecule can relax back to the ground state by emitting a photon (fluorescence). The emission properties are highly sensitive to the environment.

The large change in dipole moment between the ground state and the ICT excited state typically leads to significant solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) in more polar solvents. This is because polar solvent molecules can better stabilize the highly polar excited state.

The photophysical properties, including fluorescence quantum yield (the efficiency of light emission) and excited-state lifetime, are crucial for potential applications in areas such as chemical sensing or as fluorescent probes. nih.gov While specific data for this compound is scarce, studies on other substituted aminopyridines demonstrate that tuning the electronic nature of the substituents can significantly alter these photophysical parameters. mdpi.comrsc.org

Influence of Substituents on Electronic and Photophysical Behavior

The electronic and photophysical properties of the 5-nitropyridin-2-amine scaffold are highly tunable through substitution at the amino group. Comparing this compound with its parent compound, 2-amino-5-nitropyridine (B18323), and other analogs illustrates this effect.

The cyclohexyl group is an alkyl substituent, which is electron-donating through an inductive effect. This enhances the electron-donating ability of the amino nitrogen compared to the unsubstituted 2-amino-5-nitropyridine. This increased donating strength is expected to lower the energy of the ICT transition, resulting in a bathochromic (red) shift of the main absorption band. A similar effect, likely even more pronounced, would be seen with a diethylamino substituent, which is also strongly electron-donating. Conversely, replacing the amino group with a less donating group, like a methoxy (B1213986) group (as in 2-methoxy-5-nitropyridine), would lead to a hypsochromic (blue) shift in the absorption maximum. chemicalbook.com These substituent-induced shifts are a common phenomenon in push-pull systems. mdpi.com

Table 2: Predicted Influence of N-Substituents on the ICT Absorption of 5-Nitropyridin-2-amine Derivatives

| Compound | N-Substituent | Electronic Nature of Substituent | Expected Effect on ICT λmax |

| 2-Amino-5-nitropyridine | -H | Reference | - |

| This compound | -Cyclohexyl | Inductively Donating | Bathochromic Shift (Red Shift) |

| N,N-Diethyl-5-nitropyridin-2-amine | -N(CH₂CH₃)₂ | Strongly Donating | Strong Bathochromic Shift |

| 2-Methoxy-5-nitropyridine | (Replaces -NHR with -OCH₃) | Donating (less than -NHR) | Hypsochromic Shift (Blue Shift) relative to amino derivatives |

Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak (M+• in EI-MS or [M+H]+ in ESI-MS) corresponding to its molecular weight of 221.26 g/mol . chem960.com

The fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would include:

Loss of Nitro Group Fragments: Cleavage of the C-NO2 bond is common for nitroaromatic compounds. This can manifest as the loss of a nitro radical (•NO2, 46 Da) or a nitroso radical (•NO, 30 Da).

Cleavage of the Cyclohexyl Group: Fragmentation of the N-cyclohexyl bond can occur, leading to the loss of a cyclohexyl radical (•C6H11, 83 Da) or cyclohexene (B86901) (C6H10, 82 Da) via a rearrangement. The remaining fragment would correspond to the 2-amino-5-nitropyridine cation.

Fragmentation within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo characteristic fragmentation, leading to a series of smaller ion peaks.

This technique is also invaluable for mechanistic studies. For example, if this compound were used as a reactant, MS could be used to identify reaction intermediates and products. By using isotopically labeled versions of the compound (e.g., with 15N in the nitro group or 13C in the cyclohexyl ring), the movement of specific atoms during a reaction can be tracked, providing definitive evidence for proposed reaction mechanisms. A related compound, 2-(2-aminoethylamino)-5-nitropyridine, has been successfully used as a matrix in MALDI-MS, highlighting the utility of this class of compounds in mass spectrometry applications. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Cyclohexylamino 5 Nitropyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of 2-Cyclohexylamino-5-nitropyridine. DFT methods are used to investigate the electronic structure and properties of many-electron systems.

Geometry Optimization and Thermochemical Calculations

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state. For instance, studies on analogous compounds like 2-amino-3-methyl-5-nitropyridine (B21948) have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), to determine their optimized geometries. nih.govsemanticscholar.org

Once the optimized geometry is found, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nsf.gov These calculations also provide key thermochemical data.

Table 1: Representative Thermochemical Data from DFT Calculations

This table illustrates the type of thermochemical data that would be generated for this compound from DFT calculations. The values are hypothetical and shown for illustrative purposes.

| Thermochemical Parameter | Description |

| Zero-point vibrational energy | The energy of the molecule at 0 K due to its vibrational motion. |

| Enthalpy of formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs free energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| Entropy | A measure of the randomness or disorder of the system. |

These parameters are crucial for understanding the stability and reactivity of the compound. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions, such as the N-H stretch of the amino group, the symmetric and asymmetric stretches of the nitro group, and various vibrations of the pyridine (B92270) and cyclohexyl rings.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths. nih.gov This allows for the simulation of the UV-Visible absorption spectrum, helping to assign observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules with lone pairs and conjugated systems. nih.govsemanticscholar.org

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

This table demonstrates how theoretical data for this compound would be compared against experimental findings. The data presented are hypothetical.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3435 | N-H stretching |

| νas(NO₂) | 1580 | 1575 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | 1345 | Symmetric NO₂ stretching |

| Ring Breathing | 1020 | 1015 | Pyridine ring vibration |

Solvation Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to simulate the effects of a solvent. These calculations can predict how properties such as geometry, stability, and spectroscopic signatures change when the molecule is solvated, providing a more realistic comparison with experimental data typically obtained in solution. nsf.gov

Advanced Theoretical Frameworks

Beyond standard DFT and ab initio methods, other theoretical frameworks could provide deeper insights into the properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to partition the molecule into atomic basins, providing a rigorous definition of atoms and chemical bonds within the molecule. It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and unfilled orbitals. nih.gov For this compound, this would be particularly useful for quantifying the electron-donating effect of the cyclohexylamino group and the electron-withdrawing effect of the nitro group, as well as characterizing intramolecular hydrogen bonding and other hyperconjugative interactions that contribute to the molecule's stability. nih.govsemanticscholar.org

Quantitative Kohn-Sham Molecular Orbital Theory and Energy Decomposition Analysis

Kohn-Sham Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. aps.org By approximating the complex many-electron problem into a system of non-interacting electrons in an effective potential, it allows for the accurate calculation of molecular geometries, energies, and orbital distributions. aps.orgnih.gov

Theoretical studies on molecules structurally similar to this compound, such as 2-amino-3-methyl-5-nitropyridine, often employ the B3LYP functional with basis sets like 6-311++G(d,p) or cc-pVTZ to achieve a balance between computational cost and accuracy. nih.gov Such calculations for this compound would yield an optimized molecular geometry, characterized by specific bond lengths and angles that represent the molecule's lowest energy state. The presence of the electron-donating cyclohexylamino group and the electron-withdrawing nitro group is expected to cause significant polarization of the pyridine ring.

Below is a table of hypothetical optimized geometric parameters for this compound, derived from principles observed in related structures.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N(amino) | 1.365 | C6-N1-C2 | 117.5 |

| N(amino)-C(cyclo) | 1.470 | N1-C2-N(amino) | 120.1 |

| C5-N(nitro) | 1.480 | C4-C5-N(nitro) | 118.9 |

| N(nitro)-O | 1.225 | O-N(nitro)-O | 124.0 |

| C2-C3 | 1.390 | C2-N(amino)-C(cyclo) | 128.5 |

Note: These values are illustrative and based on typical parameters from DFT calculations on similar molecules.

Energy Decomposition Analysis (EDA) , particularly methods like the Pair Interaction Energy Decomposition Analysis (PIEDA), can be used to dissect the interaction energy between molecular fragments. nih.gov In this compound, an EDA could quantify the interaction between the cyclohexylamino fragment and the 5-nitropyridine fragment. The total interaction energy would be broken down into physically meaningful components:

Electrostatic (ES): The classical electrostatic interaction between the charge distributions of the fragments.

Exchange-Repulsion (EX): The Pauli repulsion that arises from the antisymmetry requirement of the wavefunction.

Charge-Transfer (CT) and Polarization: The energy stabilization from the flow of electrons from occupied orbitals of one fragment to unoccupied orbitals of the other.

Dispersion (or Correlation): The attractive interaction arising from correlated electron movements, often significant in systems with aromatic rings. nih.gov

For this molecule, a significant electrostatic and charge-transfer component is expected due to the opposing electronic nature of the amino and nitro substituents.

Topological Analysis of Electron Density (e.g., AIM Calculations)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. gla.ac.ukcrystalsolutions.eu An analysis of the critical points in the electron density and its Laplacian, ∇²ρ(r), reveals the nature of chemical bonds and intermolecular interactions. researchgate.net

A topological analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond. The properties at these points provide quantitative measures of bond strength and character.

Electron Density at the BCP (ρbcp): Higher values indicate a greater accumulation of electronic charge, typical of stronger, more covalent bonds.

Laplacian of the Electron Density at the BCP (∇²ρbcp): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρbcp < 0, typical of shared covalent interactions) or depleted (∇²ρbcp > 0, typical of closed-shell interactions like ionic bonds or van der Waals contacts). researchgate.net

In the pyridine ring, the C-N and C-C bonds would exhibit high ρbcp and negative ∇²ρbcp values, characteristic of covalent bonds. The C-N bond of the amino group and the C-N bond of the nitro group would show distinct topological properties reflecting their different electronic environments. The N-O bonds of the nitro group are expected to be highly polarized.

Table 2: Hypothetical Topological Properties at Bond Critical Points (BCPs)

| Bond | ρbcp (e/ų) | ∇²ρbcp (e/Å⁵) | Bond Character Indication |

|---|---|---|---|

| C(pyridine)-N(amino) | ~1.8 | Negative | Strong, shared covalent interaction |

| C(pyridine)-N(nitro) | ~1.6 | Slightly Positive | Polar covalent, significant charge depletion |

| N-O (nitro) | ~2.5 | Positive | Highly polar, closed-shell character |

| N(amino)-H | ~1.9 | Negative | Shared covalent interaction |

Note: These values are illustrative, based on principles from QTAIM studies on nitroaromatic and amino-substituted compounds. crystalsolutions.euresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to view molecular behavior that is often inaccessible to direct experimental observation. nih.gov

Exploration of Conformational Space in Solution and Gas Phase

The conformational flexibility of this compound is primarily determined by two motions: the rotation around the C2-N(amino) single bond and the conformational state of the cyclohexane (B81311) ring (e.g., chair, boat, twist-boat).

MD simulations, potentially enhanced by methods like metadynamics, can be used to explore the potential energy surface of the molecule in different environments. nih.gov

Gas Phase: In the absence of solvent, the simulations would reveal the intrinsic conformational preferences of the molecule, governed purely by intramolecular forces like steric hindrance and internal hydrogen bonding possibilities.

Solution Phase: When solvated (e.g., in water or an organic solvent), the simulations would show how intermolecular interactions with the solvent affect conformational preferences. The solvent can stabilize certain conformers over others, particularly those with a larger dipole moment. The dynamics of the cyclohexane ring flipping and the rotation of the amino group would be mapped, and the free energy barriers between different stable conformations could be calculated. nih.gov These simulations can identify the most populated conformational states in a given environment. researchmap.jp

Studies of Intermolecular Interactions and Self-Assembly

The structure of this compound features several sites capable of engaging in strong intermolecular interactions, which are crucial for understanding its crystal packing and potential for self-assembly in solution. researchgate.net Key potential interactions include:

Hydrogen Bonding: The amine proton (N-H) is a strong hydrogen bond donor, which can interact with the nitro group oxygens or the pyridine ring nitrogen of a neighboring molecule. rsc.org

π-π Stacking: The electron-deficient nitropyridine ring can engage in π-π stacking interactions with the ring of an adjacent molecule. These interactions are often offset (displaced) to minimize electrostatic repulsion. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the C-H groups of the cyclohexane and pyridine rings can also contribute to the stability of the assembled structure. researchgate.net

MD simulations of multiple this compound molecules in a simulation box can be performed to study their aggregation and self-assembly behavior. chemrxiv.org By analyzing the trajectories, researchers can identify the predominant interaction motifs (e.g., head-to-tail dimers, stacked chains) and the relative energetic contributions of hydrogen bonding versus π-π stacking in the formation of these assemblies. rsc.orgnih.gov These simulations provide a bottom-up understanding of how individual molecular properties drive the formation of larger, ordered supramolecular structures.

Applications in Material Science and Chemical Biology Research Tools

Development of Novel Organic Materials

The quest for new organic materials with tailored optical and electronic properties is a driving force in modern material science. The molecular structure of 2-Cyclohexylamino-5-nitropyridine, featuring an electron-donating cyclohexylamino group and an electron-withdrawing nitro group connected through a conjugated pyridine (B92270) ring, creates a "push-pull" system. This configuration is a well-established strategy for designing molecules with significant nonlinear optical (NLO) and other optoelectronic properties.

Organic materials are at the forefront of next-generation optoelectronic devices, offering advantages such as flexibility, low cost, and tunability. Pyridine derivatives, in particular, are recognized for their potential as charge-transporting materials in applications like organic light-emitting diodes (OLEDs) and perovskite solar cells. The specific electronic properties of this compound, arising from its donor-acceptor structure, make it a promising precursor for the synthesis of more complex organic semiconductors. These materials are being investigated for their ability to efficiently inject and transport charge carriers, a critical factor for the performance of optoelectronic devices.

Nonlinear optical (NLO) materials are essential for a range of technologies, including optical switching, data storage, and frequency conversion. The NLO response of a material is highly dependent on its molecular structure. Research into compounds structurally analogous to this compound has shown significant promise. A closely related compound, 2-cyclooctylamino-5-nitropyridine (COANP), has been studied for its linear and nonlinear optical properties. aip.orgoptica.orgibm.com Crystals of COANP have been grown and characterized, revealing their potential for applications such as frequency doubling of laser light. aip.orgibm.com

| Property | Value for 2-cyclooctylamino-5-nitropyridine (COANP) | Wavelength |

| Refractive Index (na) | 1.702 | 550 nm |

| Refractive Index (nb) | 1.847 | 550 nm |

| Refractive Index (nc) | 1.681 | 550 nm |

| Nonlinear Optical Susceptibility (d31) | Determined | 1.06 µm |

| Nonlinear Optical Susceptibility (d33) | Determined | 1.06 µm |

Given the structural similarity between the cyclohexyl and cyclooctyl groups, it is anticipated that this compound would also exhibit significant NLO properties, making it a valuable candidate for further investigation in this field.

The development of efficient and stable photovoltaic materials is crucial for the advancement of solar energy technology. Pyridine derivatives are being explored for their utility in dye-sensitized solar cells (DSSCs) and polymer solar cells. aip.org The donor-acceptor nature of this compound suggests its potential as a building block for organic dyes or hole-transporting materials in these devices. The ability to tune the electronic energy levels through chemical modification of the pyridine core or the substituent groups allows for the rational design of materials that can optimize light absorption and charge separation processes in photovoltaic cells.

Chemical Probes and Research Tools for Biological Pathways

Beyond its applications in material science, the chemical scaffold of this compound serves as a valuable starting point for the synthesis of molecules designed to interact with biological systems.

Cytokines are key signaling molecules in the immune system, and their dysregulation is implicated in a host of inflammatory diseases. The development of small molecules that can modulate cytokine activity is a significant area of research. While direct studies on this compound are limited, related aminopyridine structures have been investigated for their anti-inflammatory properties. The core structure of this compound provides a scaffold that can be further functionalized to create libraries of compounds for screening as potential modulators of cytokine pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). These derivatives can serve as chemical probes to better understand the complex signaling networks that govern inflammation.

Nitropyridines are versatile intermediates in organic synthesis, readily undergoing transformations to a wide array of other functional groups. The nitro group of this compound can be reduced to an amino group, which then opens up a plethora of synthetic possibilities for creating more complex, biologically active molecules. A patent has detailed the synthesis of 2-(Cyclohexylamino)-5-nitro-pyridine itself, highlighting its role as a chemical intermediate. google.com This compound can be a precursor for the synthesis of a variety of heterocyclic systems that form the core of many pharmaceutical agents. nih.gov The ability to use this compound as a building block makes it a valuable tool for medicinal chemists in the discovery of new therapeutic agents. nih.gov

Ligand Design in Coordination Chemistry for Catalytic Systems

The design of ligands is crucial in coordination chemistry to modulate the properties of metal catalysts. Aminopyridine derivatives are well-established ligands due to the coordinating ability of the pyridine ring nitrogen and the amino group. These bidentate or monodentate ligands can influence the steric and electronic environment of a metal center, thereby tuning its catalytic activity and selectivity. mdpi.com

While specific catalytic systems employing this compound as a ligand are not extensively reported, the structural features of the molecule make it a candidate for such applications. The cyclohexyl group introduces steric bulk, which can be advantageous in controlling the selectivity of a catalyst. The electronic nature of the pyridine ring, influenced by the nitro and amino groups, can also impact the stability and reactivity of the resulting metal complex. The development of rare earth metal catalysts, for instance, often relies on the design of well-defined ligands to steer polymerization reactions. mdpi.com

Chemoinformatic and Cheminformatic Studies

Chemoinformatic approaches are invaluable for understanding the properties and potential applications of chemical compounds. For this compound, these studies can provide insights into its structure-activity relationships and guide the design of new analogs.

Structure-Activity Relationship (SAR) Studies for Compound Series

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While this compound itself is often described as a synthetic intermediate, the SAR of related pyridine derivatives has been explored in various contexts. google.comgoogle.com For example, in the development of inhibitors for specific kinases, the modification of substituents on the pyridine ring has been shown to significantly impact potency and selectivity. nih.gov

A general SAR study on a series of related compounds might involve modifying the substituents at the 2 and 5 positions of the pyridine ring and observing the effect on a particular biological activity. For instance, replacing the cyclohexyl group with other alkyl or aryl groups can probe the importance of steric and hydrophobic interactions. Similarly, altering the nitro group's position or replacing it with other electron-withdrawing groups can fine-tune the electronic properties of the molecule. nih.gov

To illustrate, consider a hypothetical SAR study on a series of 2-amino-5-nitropyridine (B18323) derivatives for a specific biological target:

| Compound | R Group (at position 2) | Biological Activity (IC50, µM) |

| 1 | Cyclohexyl | 10 |

| 2 | Methyl | 25 |

| 3 | Phenyl | 5 |

| 4 | Benzyl | 8 |

This table is for illustrative purposes and does not represent actual experimental data.

Database Mining and Analog Design

Database mining is a powerful chemoinformatic tool for identifying compounds with similar structural features or predicted properties to a query molecule. Mining chemical databases for analogs of this compound can reveal compounds with known biological activities or potential applications in material science. This process can spark new research directions for the parent compound.

For instance, a search for compounds containing the 2-aminopyridine (B139424) scaffold can yield a vast number of hits with diverse functionalities. nih.gov Further filtering for derivatives with a nitro group at the 5-position would narrow the search to more closely related analogs. The analysis of these analogs can help in designing new molecules with enhanced properties. For example, if database mining reveals that similar aminonitropyridine derivatives are effective as antimicrobial agents, this could prompt the investigation of this compound and its derivatives for such applications. nih.gov

The design of analogs is often guided by SAR data and computational modeling. Based on the structural information of this compound, a medicinal chemist might design analogs to improve properties such as solubility, metabolic stability, or target affinity. For example, introducing polar functional groups to the cyclohexyl ring could enhance aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclohexylamino-5-nitropyridine, and how can reaction conditions be controlled to improve yields?

The synthesis typically involves nitration and substitution reactions. For example, nitration of 2-aminopyridine derivatives under controlled temperature (45–50°C) with fuming nitric acid in concentrated sulfuric acid yields intermediates like 2-amino-5-nitropyridine . Cyclohexylamine substitution can then be performed under inert conditions to avoid side reactions. Key optimization steps include:

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR : NMR reveals cyclohexyl proton environments (δ 1.2–2.0 ppm) and aromatic protons (δ 8.0–9.0 ppm). NMR confirms nitro group attachment (C-NO at ~145 ppm) .

- XRD : Single-crystal X-ray diffraction provides definitive structural validation, including bond angles and supramolecular interactions (e.g., hydrogen bonding) .

- IR : Nitro group stretching vibrations (~1520 cm) and NH stretching (~3300 cm) are critical markers .

Q. What safety protocols are essential for handling nitro-substituted pyridine derivatives like this compound?

- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (WGK Germany Class 3) .

- Ventilation : Use fume hoods to mitigate inhalation risks (Risk Code: 36/37/38) .

- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and avoid dust generation .

- Storage : Keep in airtight containers in dry, well-ventilated areas away from oxidizers .

Q. How does the nitro group influence the reactivity of this compound in further functionalization?

The nitro group is electron-withdrawing, directing electrophilic substitution to meta positions. It also stabilizes intermediates in reduction or nucleophilic aromatic substitution (e.g., Suzuki coupling). However, its strong deactivating effect may necessitate harsh conditions, risking decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitro-containing systems . Key steps:

- Geometry Optimization : Use a basis set like 6-31G(d) to model molecular orbitals and charge distribution.

- Thermochemical Analysis : Calculate atomization energies and ionization potentials to assess stability .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar environments .

Q. How can contradictions between experimental and computational data (e.g., bond lengths or vibrational spectra) be resolved?

- Basis Set Selection : Larger basis sets (e.g., def2-TZVP) reduce errors in geometric parameters .

- Anharmonic Corrections : Apply scaling factors to IR frequencies to match experimental peaks .

- Hirshfeld Surface Analysis : Compare computed and experimental intermolecular interactions in cocrystals to identify discrepancies .

Q. What strategies are effective in designing cocrystals of this compound for nonlinear optical applications?

- Supramolecular Synthons : Utilize hydrogen bonding between the amino group and coformers (e.g., 2,4-dinitrophenol) to enhance thermal stability .

- Polarizability Calculations : Use DFT to predict hyperpolarizability (β) for second-harmonic generation (SHG) .

- Crystallization Screening : Test solvents like DMSO/water mixtures to optimize crystal growth .

Q. What experimental and theoretical approaches are used to study solvent effects on reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.